molecular formula C11H8F6O B2877779 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 660820-79-1

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol

Cat. No.: B2877779
CAS No.: 660820-79-1
M. Wt: 270.174
InChI Key: UAHDNTGJXXHAGF-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve the use of whole-cell biocatalysts in a deep-eutectic solvent-containing micro-aerobic medium system. This method has been shown to be efficient for the production of similar compounds, such as 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, using Candida tropicalis as the biocatalyst .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanone.

    Reduction: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These functional groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O/c12-10(13,14)7-3-6(9(18)1-2-9)4-8(5-7)11(15,16)17/h3-5,18H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHDNTGJXXHAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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